2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide
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Overview
Description
2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a pyridine ring and a cyclohexyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withSerine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, making it a potential target for therapeutic interventions.
Pharmacokinetics
Similar compounds have been evaluated for anticonvulsant activity and neurotoxicity . These studies can provide insights into the compound’s bioavailability and pharmacokinetic properties, but more research is needed to fully understand these aspects.
Result of Action
Based on its potential interaction with serine/threonine-protein kinase pim-1, it may influence cell survival and proliferation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This is followed by the introduction of the pyridine and cyclohexyl groups through various coupling reactions. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base catalyst.
Microwave Irradiation: This method reduces reaction time and improves yield.
One-Pot Multicomponent Reactions: These reactions are efficient and environmentally friendly, often used in the synthesis of complex heterocyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular and anticonvulsant activities
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole moiety and have similar biological activities.
2-arylbenzothiazoles: These compounds have a similar structure and are used in medicinal chemistry for their pharmacological properties.
Uniqueness
2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide is unique due to its specific combination of the benzothiazole, pyridine, and cyclohexyl groups, which confer distinct chemical and biological properties. Its potential as a multi-target drug makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-18(21-13-7-2-1-3-8-13)14-9-6-12-20-17(14)19-22-15-10-4-5-11-16(15)24-19/h4-6,9-13H,1-3,7-8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPLBPCGZALBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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